2-Aminoethyl methacrylate

Description

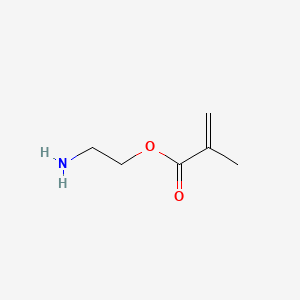

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)6(8)9-4-3-7/h1,3-4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIBJPGWWSHWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26937-52-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26937-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60227392 | |

| Record name | 2-Aminoethylmethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-36-1 | |

| Record name | 2-Aminoethylmethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethylmethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4JSA65HUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminoethyl Methacrylate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

2-Aminoethyl methacrylate (B99206) (AEMA) is a versatile functional monomer that has garnered significant attention in the fields of biomaterials, drug delivery, and gene therapy. Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a primary amine, allows for the synthesis of "smart" polymers with tunable properties. This technical guide provides a comprehensive overview of the physicochemical properties of AEMA, detailed experimental protocols for its polymerization and characterization, and insights into its applications in biomedical research.

Core Physicochemical Properties

2-Aminoethyl methacrylate is most commonly handled and utilized as its hydrochloride salt (AEMA HCl) due to the higher stability and water solubility of the salt form compared to the free base, which is a liquid at room temperature with limited water solubility.[1] The primary amine group imparts a positive charge at physiological pH, a key attribute for its use in biomedical applications.[2]

Physicochemical Data of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride (AEMA HCl) | References |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [1][3] |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [1][3][4] |

| Appearance | Clear to slightly yellowish liquid | White to light brown crystalline powder | [1] |

| Boiling Point | 192.1°C at 760 mmHg | Not applicable | [1] |

| Melting Point | Not well-defined (liquid at room temp) | 102-110°C (lit.), 116-118°C | [1][5] |

| Density | 0.996 g/cm³ | Not available | [1] |

| Solubility | Limited water solubility | Highly soluble in water | [1][6][7] |

| pKa (of amine group) | ~7.6 (for poly(AEMA)) | Not applicable | [2] |

| CAS Number | 7659-36-1 | 2420-94-2 | [1][3][4] |

| SMILES | CC(=C)C(=O)OCCN | CC(=C)C(=O)OCCN.Cl | [1] |

Chemical Structure and Reactivity

The structure of AEMA, featuring a reactive methacrylate double bond and a nucleophilic primary amine, dictates its chemical behavior. The methacrylate group readily undergoes free-radical polymerization, allowing for the formation of homopolymers and copolymers with a wide range of other vinyl monomers. The primary amine group can be protonated at acidic to neutral pH, rendering the resulting polymers cationic. This positive charge is crucial for electrostatic interactions with negatively charged molecules like nucleic acids (DNA and RNA), making poly(this compound) (pAEMA) an effective non-viral vector for gene delivery.[2]

Chemical structure of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, characterization, and biological evaluation of AEMA-based polymers.

Synthesis of poly(this compound) via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Materials:

-

This compound hydrochloride (AEMA HCl)

-

4-Cyanopentanoic acid dithiobenzoate (CPADB) as RAFT agent

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator

-

Deionized water or buffer solution (e.g., acetate (B1210297) buffer)

-

Solvent for precipitation (e.g., acetone (B3395972) or tetrahydrofuran)

-

Nitrogen or Argon gas

Protocol:

-

In a Schlenk flask, dissolve AEMA HCl, CPADB, and the initiator in deionized water or a suitable buffer. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated beforehand.

-

Deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes while stirring in an ice bath.

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

-

Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Terminate the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

-

Purify the polymer by precipitation in a large excess of a non-solvent like acetone or THF.

-

Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Workflow for RAFT polymerization of AEMA HCl.

Characterization of pAEMA by ¹H NMR Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to confirm the structure of the synthesized polymer and to determine the monomer conversion.

Protocol:

-

Dissolve a small amount of the purified pAEMA in a deuterated solvent (e.g., D₂O).

-

Acquire the ¹H NMR spectrum.

-

To determine monomer conversion during polymerization, compare the integration of the vinyl proton signals of the monomer (typically around 5.5-6.1 ppm) with the integration of the polymer backbone proton signals.

Biocompatibility Assessment: Hemolysis Assay

Cationic polymers can potentially disrupt cell membranes. A hemolysis assay is a crucial in vitro test to evaluate the biocompatibility of pAEMA with red blood cells.

Materials:

-

Fresh whole blood (e.g., from a healthy donor)

-

Phosphate-buffered saline (PBS)

-

pAEMA solutions of varying concentrations in PBS

-

Positive control: 1% Triton X-100 solution

-

Negative control: PBS

-

Centrifuge

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a red blood cell (RBC) suspension by centrifuging whole blood, removing the plasma and buffy coat, and washing the RBCs multiple times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

In a series of microcentrifuge tubes, add the RBC suspension to different concentrations of the pAEMA solution.

-

Include positive and negative controls.

-

Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.

-

Centrifuge the tubes to pellet the intact RBCs.

-

Carefully collect the supernatant and measure the absorbance at 540 nm using a UV-Vis spectrophotometer. This absorbance corresponds to the amount of hemoglobin released from lysed RBCs.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Workflow for evaluating the hemolytic activity of pAEMA.

Applications in Drug and Gene Delivery

The cationic nature of pAEMA at physiological pH allows it to form complexes, known as polyplexes, with negatively charged therapeutic molecules like plasmid DNA, siRNA, and some drugs. This complexation protects the therapeutic cargo from degradation and facilitates its cellular uptake.

Gene Delivery Mechanism

The process of pAEMA-mediated gene delivery involves several key steps.

References

- 1. The fate of poly(2-dimethyl amino ethyl)methacrylate-based polyplexes after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cationic and reactive primary amine-stabilised nanoparticles via RAFT aqueous dispersion polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01577D [pubs.rsc.org]

- 4. "Aqueous RAFT Polymerization of this compound to Produce We" by Alp H. Alidedeoglu, Adam W. York et al. [aquila.usm.edu]

- 5. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Cross-Linked this compound in P22 Viral Capsid via Atom-Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

An In-depth Technical Guide to 2-Aminoethyl Methacrylate: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminoethyl methacrylate (B99206) (AEM), a versatile monomer increasingly utilized in the fields of polymer chemistry, biomaterials, and drug delivery. This document details its chemical structure, physicochemical properties, synthesis, and polymerization methods, with a particular focus on its application in the development of advanced drug and gene delivery systems.

Chemical Structure and Identification

2-Aminoethyl methacrylate is an organic compound containing both a primary amine and a methacrylate functional group. This bifunctionality makes it a valuable building block for the synthesis of a wide range of functional polymers. Due to the reactivity of the free amine, AEM is most commonly supplied and used as its more stable hydrochloride salt, this compound hydrochloride (AEMA HCl).

The chemical structure of this compound is characterized by a methacrylate group ester-linked to an aminoethyl chain.

Key Identifiers:

| Identifier | This compound (Free Base) | This compound hydrochloride |

| IUPAC Name | 2-aminoethyl 2-methylprop-2-enoate[1][2] | 2-aminoethyl 2-methylprop-2-enoate;hydrochloride[1][3][4] |

| CAS Number | 7659-36-1[1][2] | 2420-94-2[1][5] |

| Molecular Formula | C6H11NO2[1][2] | C6H12ClNO2[5] or C6H11NO2·HCl[3][6][7] |

| SMILES | CC(=C)C(=O)OCCN[1][2] | CC(=C)C(=O)OCCN.Cl[1][4] |

| InChI | InChI=1S/C6H11NO2/c1-5(2)6(8)9-4-3-7/h1,3-4,7H2,2H3[1][2] | InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H[6][8] |

Physicochemical Properties

The physicochemical properties of AEM and its hydrochloride salt are crucial for their handling, polymerization, and application. The hydrochloride salt exhibits significantly different solubility and stability compared to the free base.

| Property | This compound (Free Base) | This compound hydrochloride | Source(s) |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [1][2][7][9][10] |

| Appearance | Clear to slightly yellowish liquid | White to light brown crystalline powder | [1][6] |

| Melting Point | Not well-defined (liquid at room temp.) | 102-110 °C (lit.), 116-118 °C | [1][8][11][12] |

| Boiling Point | 192.1 °C at 760 mmHg | Decomposes | [1] |

| Density | 0.996 g/cm³ | Not readily available | [1] |

| Solubility | Limited water solubility | Highly soluble in water | [1][6] |

| Flash Point | 63.5 °C | Not applicable | [1] |

| pKa | ~8.8 (for the amine group of the monomer) | Not applicable | |

| Storage | Refrigerated (2-8°C), protected from moisture and air | Refrigerated (2-8°C), protected from moisture and air | [1][8][12] |

| Stabilizer | Often stabilized with inhibitors like phenothiazine (B1677639) (500-1000 ppm) to prevent polymerization. | Often stabilized with inhibitors like phenothiazine (~500 ppm). | [1][5][8] |

Synthesis and Polymerization

Polymers of this compound (PAEM) are of significant interest for biomedical applications. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are commonly employed to synthesize well-defined PAEM homopolymers and block copolymers.

Synthesis of this compound hydrochloride

A common laboratory-scale synthesis involves the reaction of methacryloyl chloride with 2-aminoethanol hydrochloride in the melt.

Polymerization of this compound

ATRP allows for the synthesis of polymers with controlled molecular weight and low polydispersity. The polymerization of AEMA HCl is typically carried out in protic solvents like water or methanol.

Aqueous RAFT polymerization is another powerful technique for producing well-defined PAEM with primary amine functionalities.[11] This method is particularly advantageous for its compatibility with a wide range of functional monomers and solvents, including water.

Experimental Protocols

Synthesis of poly(this compound) (PAEM) via ATRP

This protocol is adapted from a procedure for the ATRP of a protected form of AEM, followed by deprotection.[6]

-

Monomer and Catalyst Preparation: In a two-neck flask, add the monomer (tert-butyl (2-(methacryloyloxy)ethyl)carbamate, a protected form of AEM), copper(I) chloride (CuCl), and bipyridine (bPy).

-

Degassing: Seal the flask and degas the system by applying a vacuum and backfilling with an inert gas (e.g., argon or nitrogen) three times.

-

Initiation: Add dried and degassed toluene (B28343) and the initiator, ethyl α-bromoisobutyrate, to the flask via syringe.

-

Polymerization: Heat the reaction mixture to 80°C and stir for 8 hours under an inert atmosphere.

-

Termination: Terminate the polymerization by exposing the reaction mixture to air.

-

Purification of Protected Polymer: Dilute the reaction solution with dichloromethane (B109758) and pass it through a basic aluminum oxide column to remove the copper catalyst. Precipitate the polymer product in hexane (B92381) twice and dry it under a vacuum.

-

Deprotection: To remove the protecting group, dissolve the polymer in trifluoroacetic acid (TFA) and stir for 2 hours at room temperature.

-

Final Purification: Remove the TFA by evaporation. Wash the resulting oil with diethyl ether. Collect the precipitate by filtration, wash it with diethyl ether, and dry it overnight under a vacuum. Further purify the polymer by washing with a NaOH solution (pH 9.0) and dialyzing against deionized water for 3 days. Lyophilize to obtain the final PAEM product.

Aqueous RAFT Polymerization of AEMA HCl

This protocol is based on the aqueous RAFT polymerization of AEMA.[2][11]

-

Reactant Preparation: In a reaction vessel, dissolve this compound hydrochloride (AEMA), the chain transfer agent (CTA) such as 4-cyanopentanoic acid dithiobenzoate (CTP), and the initiator, 2,2'-azobis(2-imidazolinylpropane) dihydrochloride (B599025) (VA-044), in an aqueous buffer.

-

Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath at 50°C to initiate the polymerization.

-

Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them for monomer conversion (e.g., via NMR) and molecular weight distribution (e.g., via Gel Permeation Chromatography - GPC).

-

Termination: After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.

-

Purification: Purify the resulting polymer by dialysis against deionized water to remove unreacted monomer and other small molecules, followed by lyophilization to obtain the final polymer product.

Applications in Drug and Gene Delivery

The primary amine groups of PAEM are protonated at physiological pH, rendering the polymer cationic. This positive charge allows for the electrostatic complexation with negatively charged biomolecules such as plasmid DNA and siRNA, forming nanoparticles called polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.

Cellular Uptake and Endosomal Escape: The Proton Sponge Effect

A key mechanism for the intracellular delivery of genetic material by PAEM-based polyplexes is the "proton sponge" effect. After cellular uptake via endocytosis, the polyplex is enclosed within an endosome. The endosome contains proton pumps (V-ATPases) that actively transport protons into its lumen, lowering the internal pH.

The amine groups on the PAEM backbone act as a "proton sponge," buffering the endosomal acidification by consuming protons. This continuous influx of protons is accompanied by a passive influx of chloride ions to maintain charge neutrality, leading to an increase in the osmotic pressure within the endosome. The resulting osmotic swelling eventually causes the endosomal membrane to rupture, releasing the polyplex into the cytoplasm and allowing the genetic material to travel to the nucleus for transcription.

Biocompatibility

While cationic polymers are effective for gene delivery, their cytotoxicity is a concern. The biocompatibility of PAEM can be improved by modifying its structure, for instance, by creating polyampholyte brushes through the reaction of the primary amine groups with succinic anhydride (B1165640) to introduce carboxylic acid groups. This modification can reduce protein adsorption and cell adhesion, thereby improving blood compatibility.[1]

Conclusion

This compound is a highly versatile monomer with significant potential in the development of advanced materials for biomedical applications. Its ability to be polymerized into well-defined cationic polymers using controlled radical polymerization techniques makes it an excellent candidate for the design of non-viral vectors for drug and gene delivery. A thorough understanding of its chemical properties, polymerization kinetics, and the biological interactions of its polymers is essential for the rational design of safe and effective therapeutic delivery systems. Further research into modifying the structure of PAEM to enhance biocompatibility and targeting specificity will continue to expand its utility in the pharmaceutical and biotechnology industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Aqueous RAFT polymerization of 2‐aminoethyl methacrylate to produce well‐defined, primary amine functional homo‐ and copolymers | Scilit [scilit.com]

- 3. Aqueous RAFT polymerization of 2‐aminoethyl methacrylate to produce well‐defined, primary amine functional homo‐ and copolymers | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Cross-Linked this compound in P22 Viral Capsid via Atom-Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poly(this compound) with well-defined chain-length for DNA vaccine delivery to dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Polyplex Morphology on Cellular Uptake, Intracellular Trafficking, and Transgene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Aqueous RAFT Polymerization of this compound to Produce We" by Alp H. Alidedeoglu, Adam W. York et al. [aquila.usm.edu]

- 10. Tertiary-Amine Functionalized Polyplexes Enhanced Cellular Uptake and Prolonged Gene Expression | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. Aqueous RAFT polymerization of this compound to produce well-defined, primary amine functional homo- and copolymers (2009) | Alp H. Alidedeoglu | 79 Citations [scispace.com]

An In-depth Technical Guide to the Synthesis of 2-Aminoethyl Methacrylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Aminoethyl methacrylate (B99206) hydrochloride (AEMA-HCl), a versatile monomer crucial for the development of functional polymers in various fields, including drug delivery, biomedical materials, and specialty coatings.[1][2] This document details the primary synthesis methodologies, complete with experimental protocols and characterization data, to assist researchers in the effective production and application of AEMA-HCl.

Introduction

2-Aminoethyl methacrylate hydrochloride is a highly reactive, hydrophilic monomer featuring a primary amine group and a polymerizable methacrylate moiety.[1][3] This dual functionality allows for its straightforward copolymerization with other acrylic monomers and enables post-polymerization modifications, such as the conjugation of biomolecules or crosslinking, making it a valuable building block for materials with tailored properties.[3][4] Its applications are extensive, ranging from the creation of cationic hydrogels for drug delivery and tissue engineering to enhancing adhesion in specialty coatings.[3][4]

Synthesis Methodologies

There are two primary methods for the synthesis of this compound hydrochloride. The most common and well-documented method involves the reaction of ethanolamine (B43304) hydrochloride with methacryloyl chloride. A second, more industrial-focused method, utilizes a ketimine intermediate.

Synthesis via Ethanolanime Hydrochloride and Methacryloyl Chloride

This method is a direct and efficient one-pot synthesis that yields AEMA-HCl in good purity and quantity.[5][6] The reaction involves the esterification of ethanolamine hydrochloride with methacryloyl chloride in a suitable solvent, typically toluene (B28343).

Materials and Equipment:

-

500 mL three-neck round-bottom flask

-

Thermometer

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Ethanolamine hydrochloride

-

Methacryloyl chloride

-

Toluene

-

Diisopropyl ether

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

-

Reaction Setup: In a 500 mL three-neck flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add 300 g of toluene and 60.0 g (0.62 mol) of ethanolamine hydrochloride.

-

Heating: Heat the suspension to 110°C with vigorous stirring.

-

Addition of Methacryloyl Chloride: Once the internal temperature reaches 110°C, add 77.1 g (0.74 mol) of methacryloyl chloride dropwise from a dropping funnel over a period of 30 minutes. An exothermic reaction will be observed.

-

Reaction: After the addition is complete, maintain the reaction mixture at 110°C and continue stirring for an additional 3 hours.

-

Cooling and Precipitation: Cool the reaction mixture to 0°C with stirring. The product, this compound hydrochloride, will precipitate as a solid.

-

Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid with 300 g of diisopropyl ether to remove unreacted starting materials and byproducts.

-

Drying: Dry the collected solid under reduced pressure to obtain the final product.

| Parameter | Value | Reference |

| Yield | 85.2 g | [5][6] |

| Molar Yield | Approximately 83% | Calculated |

| Purity | >90% (typical) |

Synthesis via a Ketimine Intermediate

This method involves the reaction of a ketimine compound of this compound with water and hydrogen chloride.[7][8] This process is often detailed in patent literature and is suitable for industrial-scale production. The ketimine serves as a protected form of the amine, which is later deprotected and protonated to form the hydrochloride salt.

The general reaction involves reacting the ketimine compound with a controlled stoichiometry of water and hydrogen chloride, often in the presence of an organic solvent like methyl isobutyl ketone or methyl ethyl ketone.[8] The ratio of hydrogen chloride to the ketimine compound is typically in the range of 1.0-1.5 equivalents, and the ratio of water is between 1.0-2.0 equivalents.[7][8]

Due to the nature of the available literature (primarily patents), a detailed, step-by-step laboratory protocol is not as readily available as for the first method.

Characterization of this compound Hydrochloride

Proper characterization of the synthesized AEMA-HCl is essential to confirm its identity and purity.

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to light green to light brown crystalline powder | [6] |

| Molecular Formula | C₆H₁₂ClNO₂ | [5] |

| Molecular Weight | 165.62 g/mol | [5] |

| Melting Point | 102-110 °C (lit.) | [5] |

| Solubility | Soluble in water | [6] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Data

Detailed spectroscopic data is crucial for structural confirmation. While a publicly available, fully assigned high-resolution spectrum for AEMA-HCl is not readily found in the searched literature, the expected characteristic signals can be inferred from the structure and data for similar compounds.

¹H NMR Spectroscopy (Expected Signals):

Based on the structure of AEMA-HCl, the following proton signals are anticipated (chemical shifts are approximate and can vary based on the solvent):

-

Vinyl Protons (H₂C=C): Two distinct signals around δ 5.8-6.2 ppm.

-

Ester Methylene Protons (-O-CH₂-): A triplet around δ 4.2 ppm.

-

Amine Methylene Protons (-CH₂-NH₃⁺): A triplet around δ 3.5 ppm, expected to be shifted downfield compared to the free amine due to the electron-withdrawing effect of the ammonium (B1175870) group.

-

Methacrylic Methyl Protons (-CH₃): A singlet around δ 1.9 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy (Expected Bands):

-

N-H Stretch (Ammonium): A broad band in the region of 3000-3200 cm⁻¹.

-

C-H Stretch (Alkenyl and Alkyl): Peaks in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.

-

C=C Stretch (Alkenyl): A peak around 1630-1640 cm⁻¹.

-

C-O Stretch (Ester): Strong bands in the 1150-1250 cm⁻¹ region.

Experimental and Logical Workflows

The following diagrams illustrate the synthesis workflow and the logical relationship of the key components.

Caption: Synthesis workflow for AEMA-HCl from ethanolamine hydrochloride.

Caption: Conceptual workflow for AEMA-HCl synthesis via a ketimine intermediate.

Safety Considerations

-

Methacryloyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Toluene is flammable and has toxic properties. Avoid inhalation and skin contact.

-

The reaction is exothermic and should be carefully controlled, especially during the addition of methacryloyl chloride.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound hydrochloride is a well-established process, particularly the method involving ethanolamine hydrochloride and methacryloyl chloride, which is accessible for laboratory-scale production. This guide provides the necessary details for researchers to synthesize and characterize this important monomer. The versatility of AEMA-HCl in polymer chemistry, especially for biomedical applications, underscores the importance of reliable and well-documented synthetic procedures.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. polysciences.com [polysciences.com]

- 4. This compound Hydrochloride (AEMA HCl) [benchchem.com]

- 5. This compound hydrochloride | 2420-94-2 [chemicalbook.com]

- 6. This compound hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. KR20170128259A - Method for producing this compound hydrochloride - Google Patents [patents.google.com]

- 8. US20180022692A1 - Method for producing 2-aminoethylmethacrylate hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of 2-Aminoethyl Methacrylate (AEM) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-Aminoethyl methacrylate (B99206) (AEM) monomer, a critical building block in the synthesis of functional polymers for a range of applications, including drug delivery systems and biomedical devices. Due to its inherent reactivity, proper handling and storage of AEM are paramount to ensure its purity, prevent premature polymerization, and guarantee reproducible experimental outcomes. This document details the factors influencing AEM stability, its degradation pathways, recommended storage conditions, and analytical methods for assessing its purity and degradation.

Physicochemical Properties of 2-Aminoethyl Methacrylate Hydrochloride

This compound is most commonly supplied and handled as its hydrochloride salt (AEMA HCl) to enhance its stability.[1][2] The protonated amine group in the hydrochloride form is less nucleophilic, which mitigates degradation pathways that are prevalent in the free amine form.[3]

| Property | Value | Reference(s) |

| Chemical Name | 2-Aminoethyl 2-methylprop-2-enoate hydrochloride | [2] |

| Synonyms | AEMA HCl, 2-Aminoethyl 2-methylacrylate hydrochloride | [4] |

| CAS Number | 2420-94-2 | [5] |

| Molecular Formula | C₆H₁₂ClNO₂ | [2] |

| Molecular Weight | 165.62 g/mol | [2] |

| Appearance | White to light green or light brown crystalline powder | [6] |

| Melting Point | 102-110 °C | |

| Solubility | Soluble in water | [4] |

| pKa (of conjugate acid) | ~7.6 (for the corresponding polymer, PAMA) | [3] |

Factors Influencing Monomer Stability

The stability of AEM is influenced by several factors, including pH, temperature, light, and the presence of oxygen. Understanding these factors is crucial for minimizing degradation and preventing spontaneous polymerization.

2.1 pH The pH of the environment is a critical determinant of AEM stability. The free amine form of AEM, which is more prevalent at higher pH (alkaline conditions), is susceptible to two primary degradation pathways: intramolecular rearrangement and hydrolysis.[1][3] In contrast, the protonated form (AEMA HCl), which dominates at acidic to neutral pH, is significantly more stable.[1][7] Studies on the analogous monomer, 2-(dimethylamino)ethyl methacrylate (DMAEMA), have shown that the fully ionized form is stable over the time scale of polymerization, while the non-ionized form undergoes hydrolysis at pH > 6.0.[1]

2.2 Temperature Elevated temperatures can accelerate the rates of both degradation reactions and spontaneous polymerization. Therefore, it is essential to store AEM at refrigerated temperatures to maintain its stability over time.[2]

2.3 Light Like many methacrylate monomers, AEM can be sensitive to light, which can initiate radical polymerization.[8] For this reason, storage in opaque or amber containers is recommended to protect the monomer from light exposure.

2.4 Oxygen and Inhibitors Commercial preparations of AEM are typically stabilized with inhibitors to prevent premature polymerization. A commonly used inhibitor is phenothiazine, often at a concentration of approximately 500 ppm.[9] It is important to note that many standard inhibitors, including those in the phenolic class like hydroquinone (B1673460) monomethyl ether (MEHQ), require the presence of dissolved oxygen to function effectively as radical scavengers.[10][11] Therefore, storing AEM under an inert atmosphere (e.g., nitrogen or argon) can render the inhibitor ineffective and should be avoided.

Degradation Pathways

The primary degradation pathways for AEM, particularly in its free amine form, are intramolecular rearrangement and hydrolysis.

3.1 Intramolecular Rearrangement The free amine form of AEM can undergo an intramolecular nucleophilic attack on the carbonyl carbon of the ester group, leading to a rearrangement to the thermodynamically more stable isomer, 2-hydroxyethyl methacrylamide.[3] This reaction is more likely to occur with the monomer than with the polymer.[3]

3.2 Hydrolysis The ester linkage in AEM is susceptible to hydrolysis, especially under alkaline conditions, which yields methacrylic acid and 2-aminoethanol.[3] This reaction is catalyzed by the presence of water and is accelerated at higher pH and temperatures.

Below is a diagram illustrating the key degradation pathways of this compound.

Caption: Key degradation pathways of AEM monomer.

Recommended Storage and Handling

To ensure the long-term stability and purity of AEM monomer, the following storage and handling guidelines should be strictly followed.

| Parameter | Recommendation | Reference(s) |

| Form | Store as the hydrochloride salt (AEMA HCl). | [1][2] |

| Temperature | Refrigerate at 2-8°C. | [2][12] |

| Light | Store in a dark place or in an opaque/amber container. | [8] |

| Atmosphere | Store under an air atmosphere containing 5-21% oxygen to ensure inhibitor effectiveness. Do not store under inert gas. | [10][11] |

| Moisture | Keep container tightly closed and store in a dry place to prevent hydrolysis. | [2][13] |

| Incompatible Materials | Store separately from strong oxidizing agents and strong bases. | [12] |

| Inhibitor | Ensure the monomer contains an appropriate inhibitor (e.g., ~500 ppm phenothiazine). | |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety goggles). | [12] |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of AEM involves monitoring its purity and the formation of degradation products and polymers over time, often under accelerated conditions.

5.1 Accelerated Stability Study Workflow

An accelerated stability study can be designed to predict the long-term stability of AEM. A typical workflow is as follows:

-

Initial Characterization: The initial purity of the AEM batch should be determined using a validated analytical method (e.g., HPLC). The identity and concentration of any existing impurities should be recorded.

-

Sample Preparation and Storage: Aliquots of the AEM monomer are placed in appropriate containers and stored under various conditions. A typical study might include:

-

Recommended storage condition: 2-8°C (control)

-

Accelerated conditions: 25°C and 40°C

-

-

Time Points: Samples are pulled for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, the samples are analyzed for:

-

Purity: Quantification of the AEM monomer.

-

Degradation Products: Identification and quantification of key degradation products (2-hydroxyethyl methacrylamide, methacrylic acid, 2-aminoethanol).

-

Polymer Formation: Detection of any polymer formation.

-

Appearance: Any change in color or physical state.

-

The following diagram outlines a logical workflow for an AEM stability study.

Caption: A logical workflow for conducting a stability study of AEM.

5.2 Analytical Methodologies

5.2.1 High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Products

HPLC is a powerful technique for quantifying the purity of AEM and monitoring the formation of its non-volatile degradation products.

-

Objective: To separate and quantify AEMA HCl, 2-hydroxyethyl methacrylamide, and methacrylic acid.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol). A method for the related compound DMAEMA uses a mobile phase of acetonitrile and water with phosphoric acid.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where all compounds of interest have reasonable absorbance (e.g., 210 nm).

-

Sample Preparation: Dissolve a known weight of the AEM sample in the initial mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Quantification: Use external standards of AEMA HCl and the potential degradation products to create calibration curves for accurate quantification.

5.2.2 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR is an excellent tool for identifying the structure of degradation products and confirming the purity of the monomer.

-

Objective: To identify the chemical structures of the monomer and its degradation products.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD).

-

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in the deuterated solvent.

-

Analysis:

-

AEMA HCl: Look for characteristic peaks for the vinyl protons (~5.5-6.1 ppm), the methylene (B1212753) protons adjacent to the ester and amine groups, and the methyl protons.[3]

-

2-Hydroxyethyl Methacrylamide: The appearance of new peaks corresponding to the amide proton and shifts in the methylene proton signals would indicate the formation of this isomer.

-

Methacrylic Acid and 2-Aminoethanol: The presence of these hydrolysis products can be confirmed by comparing the spectrum with those of authentic standards.

-

5.2.3 Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is suitable for identifying and quantifying volatile impurities, including residual solvents from synthesis and the hydrolysis product 2-aminoethanol.

-

Objective: To detect and identify volatile impurities.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A capillary column with a suitable stationary phase (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient starting at a low temperature (e.g., 50°C) to separate volatile solvents, followed by a ramp to a higher temperature (e.g., 250°C) to elute less volatile components.

-

Sample Preparation: Dissolve the AEM sample in a suitable solvent (e.g., methanol or dichloromethane). For the analysis of the amino group-containing compounds, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.[15]

-

Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

5.2.4 Fourier-Transform Infrared (FTIR) Spectroscopy for Detecting Polymerization

FTIR can be used as a quick method to check for the presence of polymer in the monomer.

-

Objective: To detect the presence of poly(AEM).

-

Analysis: The disappearance or significant reduction of the characteristic C=C stretching vibration of the methacrylate group at approximately 1636 cm⁻¹ is a clear indication of polymerization.[16] Broadening of the carbonyl and C-O stretching bands can also indicate polymer formation.

Conclusion

The stability of this compound is critical for its successful application in research and development. By understanding the key factors that influence its stability—namely pH, temperature, light, and the presence of oxygen for inhibitor function—and by implementing proper storage and handling procedures, researchers can ensure the integrity of the monomer. The most stable form for storage is the hydrochloride salt, kept under refrigeration, protected from light and moisture, and in the presence of an appropriate inhibitor and oxygen. Regular assessment of purity using the analytical techniques outlined in this guide will further ensure the quality and reliability of this versatile monomer in the synthesis of advanced functional polymers.

References

- 1. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Buy this compound | 7659-36-1 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. polysciences.com [polysciences.com]

- 5. scbt.com [scbt.com]

- 6. 357810050 [thermofisher.com]

- 7. dc.engconfintl.org [dc.engconfintl.org]

- 8. Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers [handom-chem.com]

- 9. KR20170128259A - Method for producing this compound hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. Investigating the role of temperature and moisture on the degradation of 3D-printed polymethyl methacrylate dental materials through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Separation of 2-(Dimethylamino)ethyl methacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 16. CAS 2420-94-2: this compound hydrochloride [cymitquimica.com]

A Technical Guide to the Solubility of 2-Aminoethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Aminoethyl methacrylate (B99206) (AEM), a critical monomer in the development of functional polymers for biomedical and industrial applications. Understanding its solubility is paramount for optimizing polymerization reactions, formulating drug delivery systems, and designing novel materials. This document distinguishes between the free base form of AEM and its more commonly used hydrochloride salt, presenting available solubility data, factors influencing solubility, and a standardized protocol for its experimental determination.

Introduction to 2-Aminoethyl Methacrylate (AEM)

This compound (AEM) is a bifunctional monomer containing a polymerizable methacrylate group and a reactive primary amine. This unique structure allows it to be a versatile building block for creating hydrophilic and functional polymers.[1] The primary amine serves as a site for post-polymerization modifications, such as conjugation with biomolecules or crosslinking reactions. AEM is primarily available and utilized as its hydrochloride salt (AEMA HCl, CAS No. 2420-94-2) to enhance stability and prevent premature polymerization.[2][3] The free base form (CAS No. 7659-36-1) is less stable and can undergo intramolecular rearrangement.[2]

Factors Influencing Solubility

The solubility of this compound is dictated by its molecular structure and the nature of the solvent. Key factors include:

-

Form (Free Base vs. Hydrochloride Salt): This is the most critical factor. The free base has a primary amine that can engage in hydrogen bonding but possesses limited water solubility.[2] The hydrochloride salt is an ionic compound, which dramatically increases its polarity and renders it highly soluble in aqueous solutions.[2][4]

-

Solvent Polarity: As a polar molecule, AEM's solubility is greatest in polar solvents. The ionic nature of AEMA HCl makes it particularly soluble in polar protic solvents like water.

-

pH of Aqueous Solutions: The protonation state of the primary amine is pH-dependent. In acidic to neutral conditions, the amine group is protonated (-NH3+), favoring solubility in water. At higher pH values, deprotonation to the free amine (-NH2) reduces its hydrophilicity, which can lead to decreased solubility or flocculation of AEM-containing polymers.[5]

-

Temperature: While specific data is limited, solubility of solids in liquids generally increases with temperature. However, temperature can also accelerate undesirable side reactions or polymerization, especially for the less stable free base.

Quantitative and Qualitative Solubility Data

The vast majority of available data pertains to this compound hydrochloride (AEMA HCl) due to its higher stability and prevalence in research and commercial applications.

| Solvent | Chemical Class | Form | Solubility |

| Water | Polar Protic | Hydrochloride Salt | Soluble / Highly Soluble[2][4][6][7] |

| Water | Polar Protic | Free Base | Limited Solubility[2] |

| Acetone | Ketone | Hydrochloride Salt | Low Solubility (≤ 1% by weight)[8] |

| Methyl Ethyl Ketone | Ketone | Hydrochloride Salt | Low Solubility (≤ 1% by weight)[8] |

| Methyl Isobutyl Ketone | Ketone | Hydrochloride Salt | Low Solubility (≤ 1% by weight)[8] |

| Tetrahydrofuran (THF) | Ether | Hydrochloride Salt | Low Solubility (≤ 1% by weight)[8] |

| Dioxane | Ether | Hydrochloride Salt | Low Solubility (≤ 1% by weight)[8] |

| Methanol | Polar Protic | Hydrochloride Salt | Soluble[9] |

| Ethanol | Polar Protic | Hydrochloride Salt | Soluble[9] |

| Propan-2-ol | Polar Protic | Hydrochloride Salt | Soluble[9] |

| Dichloromethane | Chlorinated Solvent | Hydrochloride Salt | Soluble[9] |

Experimental Protocol for Solubility Determination

While numerous methods exist for determining the solubility of monomers, a gravimetric method is straightforward and widely applicable.[10] This protocol provides a standardized approach.

Objective: To determine the saturation solubility of this compound hydrochloride in a given solvent at a specified temperature.

Materials:

-

This compound hydrochloride (AEMA HCl)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Filtration apparatus (e.g., 0.22 µm syringe filter)

-

Glass vials with airtight seals

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of AEMA HCl to a known volume or mass of the solvent in a sealed glass vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution is constant.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Quantification:

-

Weigh the vial containing the filtered solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the AEMA HCl (e.g., 50-60 °C). A vacuum oven is recommended to facilitate evaporation.

-

Continue drying until a constant mass is achieved, indicating all solvent has been removed.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved AEMA HCl by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solid.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved AEMA HCl from the total mass of the solution.

-

Express the solubility in desired units, such as g/100 g of solvent or g/L.

-

Diagrams and Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of monomer solubility.

Caption: Workflow for Determining Monomer Solubility.

References

- 1. polysciences.com [polysciences.com]

- 2. Buy this compound | 7659-36-1 [smolecule.com]

- 3. 2-氨基乙基甲基丙烯酸酯 盐酸盐 contains ~500 ppm phenothiazine as stabilizer, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 2420-94-2: this compound hydrochloride [cymitquimica.com]

- 5. Cationic and reactive primary amine-stabilised nanoparticles via RAFT aqueous dispersion polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01577D [pubs.rsc.org]

- 6. This compound hydrochloride, 90%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. KR20170128259A - Method for producing this compound hydrochloride - Google Patents [patents.google.com]

- 9. legislation.gov.uk [legislation.gov.uk]

- 10. researchgate.net [researchgate.net]

2-Aminoethyl Methacrylate Hydrochloride: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling protocols for 2-Aminoethyl Methacrylate (B99206) Hydrochloride (AEMA HCl). The information is compiled from Safety Data Sheets (SDS) and relevant regulatory guidelines to ensure safe laboratory practices. This document is intended for professionals in research, scientific, and drug development fields and should be used in conjunction with your institution's specific safety protocols.

Chemical and Physical Properties

2-Aminoethyl methacrylate hydrochloride is a reactive hydrophilic monomer with a primary amine group and a methacrylate backbone.[1][2] This structure allows for its use in copolymerization to create functional materials.[1][2]

| Property | Value | Reference |

| CAS Number | 2420-94-2 | [3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [3] |

| Molecular Weight | 165.62 g/mol | [3] |

| Appearance | White to light green or light brown crystalline powder | [4] |

| Stabilizer | Typically contains ~500 ppm phenothiazine | |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

AEMA HCl is classified as a hazardous chemical.[5] The primary hazards are skin and eye irritation.[3]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Reference |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation | [3] |

| Specific target organ toxicity (single exposure) | 3 | GHS07 | Warning | May cause respiratory irritation | [5] |

Toxicological Data

Comprehensive toxicological data for this compound Hydrochloride is limited. The toxicological properties have not been fully investigated.[5] Acute Toxicity Estimates (ATE) are provided below, though no specific acute toxicity studies on the substance are cited in the available literature. Occupational exposure limits (OELs) have not been established for this compound.[5][6]

| Endpoint | Route | Species | Value | Reference |

| LD50 | Oral | Rat | > 2000 mg/kg (ATE) | [5] |

| LD50 | Dermal | Rabbit | > 2000 mg/kg (ATE) | [5] |

| LC50 | Inhalation | Rat | > 5 mg/L (ATE, mist) | [5] |

ATE: Acute Toxicity Estimate

Experimental Protocols

The hazard classifications for skin and eye irritation are typically determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Acute toxicity is also determined by specific OECD guidelines.

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[5] The principle of the test is to apply the test chemical to the RhE model and then measure cell viability. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation Testing (Based on OECD Guideline 405)

This test evaluates a substance's potential to cause eye irritation or serious eye damage. It typically involves applying a single dose of the test substance to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation is then scored at specific intervals. To reduce reliance on animal testing, a weight-of-the-evidence approach is recommended, considering existing data and in vitro results first.

Acute Oral, Dermal, and Inhalation Toxicity Testing

-

Oral Toxicity (OECD Guideline 423): This method involves the administration of the substance in a stepwise procedure to a small number of animals to determine the dose at which toxic effects are observed.[7][8][9][10]

-

Dermal Toxicity (OECD Guideline 402): The test substance is applied to the skin of animals, and the toxic effects are observed.[11][12][13][14][15]

-

Inhalation Toxicity (OECD Guideline 403): Animals are exposed to the substance via inhalation to determine the concentration that causes adverse effects.[16][17][18][19][20]

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of this compound Hydrochloride.

-

Handling: Avoid contact with skin and eyes.[5] Do not breathe dust.[5] Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed.[5] It is recommended to keep the substance refrigerated.[5]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling AEMA HCl.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions: Ensure adequate ventilation. Wear personal protective equipment.

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety and handling workflows for this compound Hydrochloride.

Caption: Workflow for Hazard Identification.

Caption: First Aid Procedures for Exposure.

Caption: Spill Cleanup Workflow.

Disclaimer

This document is intended as a guide and does not replace the need for a thorough risk assessment before use. Always refer to the most current Safety Data Sheet provided by the manufacturer and follow all applicable local, state, and federal regulations.

References

- 1. polysciences.com [polysciences.com]

- 2. nbinno.com [nbinno.com]

- 3. Aminoethyl methacrylate hydrochloride | C6H12ClNO2 | CID 75495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 357810050 [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-aminoethylmethacrylate - Safety Data Sheet [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. scribd.com [scribd.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. eurolab.net [eurolab.net]

- 17. oecd.org [oecd.org]

- 18. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 19. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 20. oecd.org [oecd.org]

An In-depth Technical Guide to the Applications of Poly(2-Aminoethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2-aminoethyl methacrylate) (pAEMA) and its derivatives have emerged as a versatile class of cationic polymers with significant potential in a range of biomedical applications. Their unique properties, including a high density of primary amine groups, pH-responsiveness, and the ability to be synthesized with controlled architectures, make them particularly attractive for the development of advanced drug delivery systems, non-viral gene therapy vectors, and novel biomaterials. This technical guide provides a comprehensive overview of the core applications of pAEMA, with a focus on drug and gene delivery. It consolidates quantitative data on their performance, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction to Poly(this compound)

Poly(this compound) is a cationic polymer characterized by the presence of primary amine groups in its side chains. These amine groups are largely protonated at physiological pH, rendering the polymer positively charged and capable of interacting with anionic molecules such as nucleic acids and certain drugs. This electrostatic interaction is the foundation for many of its applications, particularly in the formation of polyplexes for gene delivery.

The structure of pAEMA can be tailored using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and various architectures, including linear, star-shaped, and block copolymers. This architectural control is crucial for optimizing the polymer's performance in terms of transfection efficiency, drug loading capacity, and biocompatibility.

A key feature of pAEMA is its pH-responsive nature. The primary amine groups have a pKa of approximately 7.6, meaning that the polymer's charge density and solubility can be modulated by changes in pH. In acidic environments, such as those found in endosomes and the tumor microenvironment, the increased protonation of the amine groups leads to polymer swelling and destabilization of carrier systems, facilitating the release of encapsulated cargo.

Core Applications

Gene Delivery

pAEMA has been extensively investigated as a non-viral vector for gene delivery, offering a potentially safer alternative to viral vectors. Its cationic nature enables the condensation of negatively charged nucleic acids (plasmid DNA, siRNA, shRNA) into nanoparticles called polyplexes. These polyplexes protect the genetic material from enzymatic degradation and facilitate its entry into cells.

Key Performance Aspects:

-

Influence of Molecular Weight and Architecture: The molecular weight and architecture of pAEMA significantly impact its transfection efficiency and cytotoxicity. Higher molecular weight polymers generally exhibit better DNA condensation and higher transfection efficiencies. Star-shaped pAEMA has been shown to outperform linear pAEMA in some cell lines, potentially due to its more compact structure and higher charge density.[1]

-

Cellular Uptake: pAEMA polyplexes are internalized by cells through endocytosis, with evidence suggesting the involvement of both clathrin-mediated and caveolae-mediated pathways.[1] The subsequent escape from the endosome, often attributed to the "proton sponge effect" where the buffering capacity of the polymer leads to endosomal rupture, is a critical step for successful gene delivery.

-

siRNA and shRNA Delivery: Beyond plasmid DNA, pAEMA-based carriers are also being explored for the delivery of small interfering RNA (siRNA) and short hairpin RNA (shRNA) for gene silencing applications. The efficiency of knockdown is a key parameter in these studies.[2]

Drug Delivery

The pH-responsive properties of pAEMA and its derivatives make them excellent candidates for controlled drug delivery systems. They can be formulated into various nanocarriers, such as micelles and hydrogels, to encapsulate and deliver therapeutic agents.

Key Carrier Systems:

-

Micelles: Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic pAEMA (or a derivative) block can self-assemble into micelles in an aqueous environment. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability and stealth properties in circulation. The pH-sensitivity of the pAEMA block can trigger the disassembly of the micelles and release of the drug in the acidic tumor microenvironment or within cellular endosomes.

-

Hydrogels: pAEMA can be crosslinked to form hydrogels that exhibit pH-dependent swelling behavior. In acidic conditions, the protonation of the amine groups leads to electrostatic repulsion and increased swelling, allowing for the release of entrapped drugs. This property is particularly useful for developing oral drug delivery systems that can protect drugs from the acidic environment of the stomach and release them in the more neutral pH of the intestines, or for targeted release in acidic tumor tissues.

Biomaterials

The functional amine groups on pAEMA make it a valuable component in the development of advanced biomaterials.

-

Surface Modification: pAEMA can be grafted onto the surface of materials to improve their biocompatibility. For example, modifying surfaces with pAEMA-based polyampholyte brushes can reduce protein adsorption and platelet adhesion, thereby improving blood compatibility.[3]

-

Tissue Engineering: pAEMA-containing scaffolds are being investigated for tissue engineering applications. The positive charge of the polymer can promote cell adhesion and proliferation, while its ability to be functionalized allows for the incorporation of bioactive molecules to guide tissue regeneration.

Quantitative Data Presentation

Table 1: Transfection Efficiency of pAEMA-based Polyplexes in Various Cell Lines

| Polymer Architecture | Cell Line | N/P Ratio | Transfection Efficiency (%) | Citation(s) |

| Linear p(DMAEMA) | COS-7 | 3 (w/w) | Optimal | [4] |

| Linear & Star-shaped p(DMAEMA) | CHO-K1 | >20 kDa Mn | Significant | [5] |

| pHPMA-b-pDMAEMA | HeLa | 4 | ~65% | [6] |

| Coated Polyplex | HEK 293 | - | ~27% | [3] |

N/P ratio refers to the molar ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the nucleic acid.

Table 2: Drug Loading and Release from pAEMA-based Nanoparticles

| Drug | Carrier System | Drug Loading Content (%) | Drug Loading Efficiency (%) | Release Conditions | Cumulative Release (%) | Citation(s) |

| Doxorubicin (B1662922) | p(MMA-co-MAA) Nanoparticles | 0.54 - 6.91 | - | pH 7.4 | Slow release | [7] |

| Doxorubicin | Magnetic Nanoparticles | up to 12.3 | 37 - 55 | pH 4.2 (5h) | ~80 | [8] |

| Doxorubicin | Magnetic Nanoparticles | up to 12.3 | 37 - 55 | pH 7.4 (5h) | ~25 | [8] |

Table 3: siRNA Knockdown Efficiency of pAEMA-based Carriers

| Polymer System | Cell Line | Target Gene | Knockdown Efficiency (%) | Citation(s) |

| PEG-PnBA-PDMAEMA Micelleplexes | HeLa | GAPDH | ~24% | [2][8] |

| PDMAEMA Polyplexes | HeLa | GAPDH | Statistically insignificant | [2] |

| PEG-PDMAEMA Polyplexes | HeLa | GAPDH | Statistically insignificant | [2] |

| G5-PEG PAMAM Dendrimer | 293A | GFP | ~66% | [9] |

Experimental Protocols

Synthesis of Linear Poly(this compound) via RAFT Polymerization

This protocol describes the aqueous RAFT polymerization of 2-aminoethyl methacrylate (B99206) (AEMA).[1][2][10][11][12]

Materials:

-

This compound hydrochloride (AEMA·HCl)

-

4-Cyanopentanoic acid dithiobenzoate (CTP) (Chain Transfer Agent)

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) or 2,2'-Azobis(2-imidazolinylpropane) dihydrochloride (VA-044) (Initiator)

-

Aqueous buffer (e.g., acetate (B1210297) buffer)

-

Deionized water

-

Round-bottom flask with a magnetic stir bar

-

Septum

-

Nitrogen or Argon source

-

Schlenk line or glovebox

Procedure:

-

In a round-bottom flask, dissolve AEMA·HCl, CTP, and the initiator (V-50 or VA-044) in the aqueous buffer. The molar ratio of monomer:CTA:initiator should be carefully calculated to target the desired molecular weight.

-

Seal the flask with a septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing several freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 50-70 °C) and stir.

-

Monitor the polymerization reaction by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.

-

Purify the polymer by dialysis against deionized water for several days to remove unreacted monomer, initiator fragments, and salt.

-

Isolate the final polymer product by lyophilization.

Cytotoxicity Assessment using MTT Assay

This protocol provides a general procedure for evaluating the cytotoxicity of pAEMA-based formulations.

Materials:

-

Cells of interest (e.g., HeLa, HEK 293)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

pAEMA formulation (e.g., polyplexes, nanoparticles)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the pAEMA formulation in serum-free cell culture medium.

-

Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the pAEMA formulation. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the cell viability as a percentage of the absorbance of the untreated control cells.

Characterization of pAEMA Polyplexes by Dynamic Light Scattering (DLS)

This protocol outlines the steps for analyzing the size and size distribution of pAEMA polyplexes.[9][13][14][15]

Materials:

-

pAEMA polyplex suspension

-

Deionized water or appropriate buffer

-

DLS instrument

-

Cuvettes

Procedure:

-

Prepare the pAEMA polyplexes at the desired N/P ratio in a low-salt buffer or deionized water. The final concentration should be suitable for DLS analysis (typically in the range of 0.1-1.0 mg/mL).

-

Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

-

Transfer the filtered sample into a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs to ensure data reproducibility.

-

Analyze the data to obtain the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and size distribution of the polyplexes.

Visualization of pAEMA Nanoparticles by Transmission Electron Microscopy (TEM)

This protocol describes the preparation of pAEMA nanoparticles for TEM imaging.[4][16][17]

Materials:

-

pAEMA nanoparticle suspension

-

TEM grids (e.g., carbon-coated copper grids)

-

Uranyl acetate or other negative staining agent (optional)

-

Deionized water

-

Filter paper

Procedure:

-

Place a drop of the diluted nanoparticle suspension onto a clean piece of parafilm.

-

Carefully place a TEM grid, carbon side down, onto the drop for a few minutes to allow the nanoparticles to adsorb.

-

Wick away the excess liquid with a piece of filter paper.

-

(Optional) For negative staining, place the grid on a drop of the staining solution (e.g., 2% uranyl acetate) for a short period (e.g., 30-60 seconds).

-

Wick away the excess staining solution.

-

Allow the grid to air-dry completely before inserting it into the TEM for imaging.

Mandatory Visualizations

Caption: Workflow for pAEMA polyplex synthesis and evaluation.

Caption: Cellular uptake and endosomal escape of pAEMA polyplexes.

Conclusion

Poly(this compound) and its derivatives represent a highly promising and versatile platform for a variety of biomedical applications. Their tunable synthesis, pH-responsiveness, and effective interaction with biological molecules have positioned them as leading candidates for the development of next-generation drug and gene delivery systems. The ability to control their molecular architecture allows for the fine-tuning of their properties to optimize efficacy and minimize toxicity. While significant progress has been made, further research is needed to fully elucidate their in vivo behavior, long-term biocompatibility, and to translate these promising materials from the laboratory to clinical applications. This guide serves as a foundational resource for researchers aiming to harness the potential of pAEMA in their work.

References

- 1. Incorporation of doxorubicin in different polymer nanoparticles and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Nano-Carrier Architecture on In Vitro siRNA Delivery Performance and In Vivo Biodistribution: Polyplexes vs. Micelleplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(this compound)-based polyampholyte brush surface with carboxylic groups to improve blood compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rats Orally Administered with Ethyl Alcohol for a Prolonged Time Show Histopathology of the Epididymis and Seminal Vesicle Together with Changes in the Luminal Metabolite Composition [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Loading of doxorubicin on poly(methyl methacrylate-co-methacrylic acid) nanoparticles and release study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient in vitro siRNA delivery and Intramuscular Gene Silencing using PEG-modified PAMAM Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physicochemical and Biological Evaluation of siRNA Polyplexes Based on PEGylated Poly(amido amine)s - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The fate of poly(2-dimethyl amino ethyl)methacrylate-based polyplexes after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic study of Drug Release of Doxorubicin-Poly Cystine Methacrylate Nanoparticles in acidic and normal environments [passer.garmian.edu.krd]

- 16. In Vivo Imaging With Confirmation by Histopathology for Increased Rigor and Reproducibility in Translational Research: A Review of Examples, Options, and Resources - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Versatility of 2-Aminoethyl Methacrylate: A Technical Guide to its Dual Functionality in Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction